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molecular formula C12H13N3O2 B8536451 Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate

Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate

Cat. No. B8536451
M. Wt: 231.25 g/mol
InChI Key: UJNDNBAJYIBAAD-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

This compound was prepared using a method analogous to that of Example 14 step 14.2, (3-methyl-[1,2,4]triazol-1-yl)acetic acid benzyl ester (described in Precursor for Example 212 step 212.1) replacing intermediate 14.1 and using EtOH instead of MeOH/AcOH. LC-MS (B): tR=0.18 min; [M+H]+: 142.22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:17])[CH2:10][N:11]1[CH:15]=[N:14][C:13]([CH3:16])=[N:12]1)C1C=CC=CC=1>CCO>[CH3:16][C:13]1[N:14]=[CH:15][N:11]([CH2:10][C:9]([OH:17])=[O:8])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN1N=C(N=C1)C)=O
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
CC1=NN(C=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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